molecular formula C18H18N4O2S2 B2989858 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-89-4

5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2989858
CAS No.: 1021262-89-4
M. Wt: 386.49
InChI Key: YHGCBKLXUCRGPL-UHFFFAOYSA-N
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Description

5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines elements of thiazole and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-isobutylphenylamine with a suitable thioamide under acidic conditions.

    Pyrimidine Ring Formation: The thiazole derivative is then reacted with a dihydropyrimidine precursor in the presence of a base to form the pyrimidine ring.

    Final Coupling: The final step involves coupling the thiazole and pyrimidine rings through a methylene bridge, using a suitable coupling reagent such as formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-isobutylphenyl)thiazole: A simpler thiazole derivative with similar structural features.

    2-thioxodihydropyrimidine: A pyrimidine derivative with a thioxo group, similar to the pyrimidine part of the compound.

    Methylene-bridged thiazole-pyrimidine compounds: Compounds with similar bridging structures but different substituents.

Uniqueness

The uniqueness of 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its combination of thiazole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

6-hydroxy-5-[(E)-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-10(2)7-11-3-5-12(6-4-11)14-9-26-18(20-14)19-8-13-15(23)21-17(25)22-16(13)24/h3-6,8-10H,7H2,1-2H3,(H3,21,22,23,24,25)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAUNRUIAOAEPU-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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